3-(2-(1,1'-Biphenyl)-4-yl-5-methyl-1H-pyrrol-1-yl)benzoic acid
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Overview
Description
3-(2-(1,1’-Biphenyl)-4-yl-5-methyl-1H-pyrrol-1-yl)benzoic acid is an organic compound that features a biphenyl group, a pyrrole ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1,1’-Biphenyl)-4-yl-5-methyl-1H-pyrrol-1-yl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form the biphenyl structure. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The pyrrole ring can be introduced through a cyclization reaction involving an appropriate precursor, such as an α,β-unsaturated carbonyl compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-(1,1’-Biphenyl)-4-yl-5-methyl-1H-pyrrol-1-yl)benzoic acid undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-(2-(1,1’-Biphenyl)-4-yl-5-methyl-1H-pyrrol-1-yl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and liquid crystals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(2-(1,1’-Biphenyl)-4-yl-5-methyl-1H-pyrrol-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The biphenyl and pyrrole moieties can participate in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, which contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Biphenyl derivatives: Compounds like 4-biphenylcarboxylic acid and 4-biphenylamine share structural similarities with 3-(2-(1,1’-Biphenyl)-4-yl-5-methyl-1H-pyrrol-1-yl)benzoic acid.
Pyrrole derivatives: Compounds such as 2,5-dimethylpyrrole and 1-phenylpyrrole are structurally related.
Uniqueness
The uniqueness of 3-(2-(1,1’-Biphenyl)-4-yl-5-methyl-1H-pyrrol-1-yl)benzoic acid lies in its combination of biphenyl, pyrrole, and benzoic acid moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
CAS No. |
91306-96-6 |
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Molecular Formula |
C24H19NO2 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-[2-methyl-5-(4-phenylphenyl)pyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C24H19NO2/c1-17-10-15-23(25(17)22-9-5-8-21(16-22)24(26)27)20-13-11-19(12-14-20)18-6-3-2-4-7-18/h2-16H,1H3,(H,26,27) |
InChI Key |
OTMGSPXROLQQBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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